2-(((2-(3-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-3-(4-methoxyphenyl)quinazolin-4(3H)-one 2-(((2-(3-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-3-(4-methoxyphenyl)quinazolin-4(3H)-one
Brand Name: Vulcanchem
CAS No.: 1114827-51-8
VCID: VC5687335
InChI: InChI=1S/C26H20ClN3O3S/c1-16-23(28-24(33-16)17-6-5-7-18(27)14-17)15-34-26-29-22-9-4-3-8-21(22)25(31)30(26)19-10-12-20(32-2)13-11-19/h3-14H,15H2,1-2H3
SMILES: CC1=C(N=C(O1)C2=CC(=CC=C2)Cl)CSC3=NC4=CC=CC=C4C(=O)N3C5=CC=C(C=C5)OC
Molecular Formula: C26H20ClN3O3S
Molecular Weight: 489.97

2-(((2-(3-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-3-(4-methoxyphenyl)quinazolin-4(3H)-one

CAS No.: 1114827-51-8

Cat. No.: VC5687335

Molecular Formula: C26H20ClN3O3S

Molecular Weight: 489.97

* For research use only. Not for human or veterinary use.

2-(((2-(3-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-3-(4-methoxyphenyl)quinazolin-4(3H)-one - 1114827-51-8

Specification

CAS No. 1114827-51-8
Molecular Formula C26H20ClN3O3S
Molecular Weight 489.97
IUPAC Name 2-[[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methylsulfanyl]-3-(4-methoxyphenyl)quinazolin-4-one
Standard InChI InChI=1S/C26H20ClN3O3S/c1-16-23(28-24(33-16)17-6-5-7-18(27)14-17)15-34-26-29-22-9-4-3-8-21(22)25(31)30(26)19-10-12-20(32-2)13-11-19/h3-14H,15H2,1-2H3
Standard InChI Key JZUNYTWCVQWUTN-UHFFFAOYSA-N
SMILES CC1=C(N=C(O1)C2=CC(=CC=C2)Cl)CSC3=NC4=CC=CC=C4C(=O)N3C5=CC=C(C=C5)OC

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

The compound’s systematic IUPAC name, 2-(((2-(3-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-3-(4-methoxyphenyl)quinazolin-4(3H)-one, provides a precise description of its molecular architecture. Its molecular formula is C₂₆H₂₀ClN₃O₃S, with a molecular weight of 489.97 g/mol. The structure comprises three primary components:

  • Quinazolin-4(3H)-one core: A bicyclic system consisting of fused benzene and pyrimidine rings, with the pyrimidinone oxygen at position 4 .

  • 3-(4-Methoxyphenyl) substituent: Attached to the N3 position of the quinazolinone, this group introduces electron-donating methoxy functionality, potentially influencing electronic interactions with biological targets .

  • 2-(3-Chlorophenyl)-5-methyloxazol-4-yl)methylthio group: A sulfur-linked oxazole derivative at position 2, featuring a chlorinated aromatic ring and methyl group, which may enhance lipophilicity and target binding.

Spectroscopic and Physicochemical Properties

While experimental data for this specific compound is scarce, related quinazolinones exhibit characteristic spectroscopic signatures:

  • Infrared (IR) Spectroscopy: Strong absorption bands near 1670–1680 cm⁻¹ corresponding to the C=O stretch of the quinazolinone core . Bands at 1590–1605 cm⁻¹ typically arise from C=N vibrations in the oxazole ring.

  • Nuclear Magnetic Resonance (NMR):

    • ¹H-NMR: Protons on the quinazolinone aromatic rings resonate between δ 7.2–8.4 ppm, while the oxazole methyl group appears as a singlet near δ 2.1–2.3 ppm .

    • ¹³C-NMR: The quinazolinone carbonyl carbon resonates at δ 160–165 ppm, with oxazole carbons appearing between δ 140–150 ppm .

  • Solubility: Predominantly hydrophobic due to aromatic and heterocyclic components, suggesting limited aqueous solubility.

Table 1: Key Physicochemical Parameters

PropertyValueSource
Molecular FormulaC₂₆H₂₀ClN₃O₃S
Molecular Weight489.97 g/mol
IUPAC Name2-[[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methylsulfanyl]-3-(4-methoxyphenyl)quinazolin-4-one
SMILES NotationCOC1=CC=C(C=C1)N2C3=CC=CC=C3C(=O)N=C2SCC4=C(N=C(O4)C5=CC(=CC=C5)Cl)C

Synthetic Methodologies

General Synthesis of Quinazolinone Derivatives

The synthesis of 2-thio-substituted quinazolinones typically involves multi-step sequences combining cyclocondensation, nucleophilic substitution, and functional group interconversions . For this compound, a plausible pathway includes:

  • Quinazolinone Core Formation: Condensation of anthranilic acid derivatives with urea or thiourea under acidic conditions to form the 4-oxo-3,4-dihydroquinazoline scaffold .

  • N3-Substitution: Alkylation or arylation at the N3 position using 4-methoxyphenyl halides or via Ullmann-type coupling reactions .

  • Oxazole Moiety Installation:

    • Preparation of 2-(3-chlorophenyl)-5-methyloxazole-4-carbaldehyde via cyclization of appropriate acyl chlorides and amino alcohols.

    • Conversion of the aldehyde to a methylthio group through reduction to the alcohol followed by thiolation and alkylation.

  • Thioether Linkage: Coupling the oxazole-thiol intermediate with a 2-chloroquinazolinone derivative under basic conditions .

Optimization Challenges

Key challenges in synthesizing this compound include:

  • Regioselectivity: Ensuring proper substitution at the quinazolinone C2 and N3 positions without side reactions .

  • Oxazole Stability: The oxazole ring’s sensitivity to strong acids or bases necessitates mild reaction conditions.

  • Purification: Separating closely related byproducts requires advanced chromatographic techniques, as noted in analogs .

CompoundIC₅₀ (μM)TargetSource
3-(2-(2-Phenylthiazol-4-yl)ethyl)-quinazolin-4(3H)-one12.3MCF-7 breast cancer cells
2-[[3-(4-Methoxyphenyl)-1,2-oxazol-5-yl]methylsulfanyl]quinazolin-4-one8.9EGFR kinase
3-Cyclopentyl-2-thioquinazolinone18.7S. aureus (MIC)

Comparative Analysis with Related Derivatives

Chlorophenyl vs. Methoxyphenyl Substitutions

The 3-chlorophenyl group in the oxazole ring contrasts with the 4-methoxyphenyl at N3:

  • Electronic Effects: Chlorine’s electron-withdrawing nature vs. methoxy’s electron-donating capability creates a dipole moment that may influence target binding.

  • Steric Considerations: The 3-chloro substituent’s ortho position on the phenyl ring could hinder rotation, stabilizing specific conformations.

Oxazole vs. Thiazole Hybrids

Replacing thiazole (in analogs ) with oxazole alters:

  • H-bonding Capacity: Oxazole’s oxygen vs. thiazole’s sulfur affects interactions with polar residues in enzyme active sites .

  • Metabolic Stability: Oxazole’s lower susceptibility to oxidative metabolism may prolong half-life.

Future Directions and Applications

Research Priorities

  • In Vitro Screening: Evaluate cytotoxicity across cancer cell lines (e.g., MCF-7, A549) and antimicrobial activity against ESKAPE pathogens .

  • Kinase Profiling: Assess inhibition of EGFR, VEGFR, and PDGFR kinases using recombinant assays .

  • ADMET Studies: Predict pharmacokinetic properties using in silico models and validate with microsomal stability assays.

Synthetic Chemistry Innovations

  • Flow Chemistry: Develop continuous-flow protocols to improve yield and reduce reaction times for multi-step syntheses .

  • Catalytic Asymmetric Methods: Introduce chirality at the oxazole or quinazolinone positions to explore enantioselective bioactivity .

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